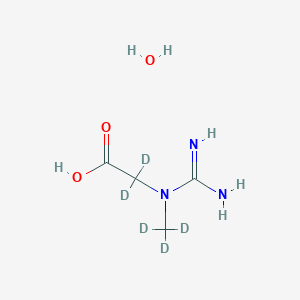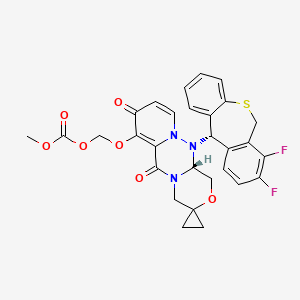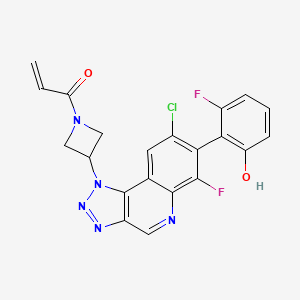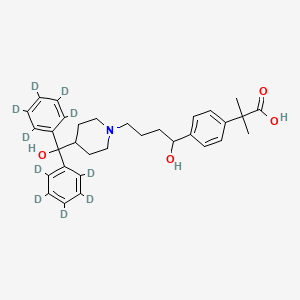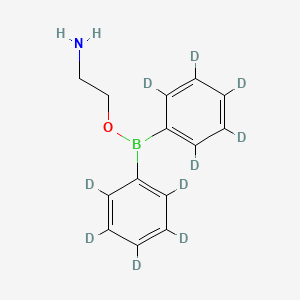
2-Aminoethyl diphenylborinate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl diphenylborinate-d10 is a deuterated derivative of 2-Aminoethyl diphenylborinate, a compound widely used in scientific research. The deuterium labeling (d10) is often employed to facilitate studies involving mass spectrometry and other analytical techniques. This compound is known for its role in modulating intracellular calcium release and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl diphenylborinate-d10 typically involves the reaction of diphenylborinic acid with 2-aminoethanol in the presence of deuterium oxide (D2O) to achieve deuterium labeling. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reactants: Diphenylborinic acid, 2-aminoethanol, and deuterium oxide.
Conditions: The reaction is typically conducted at room temperature with stirring for several hours.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using larger quantities of diphenylborinic acid and 2-aminoethanol.
Reaction Vessels: Conducting the reaction in industrial reactors with precise control over temperature and pressure.
Purification: Employing large-scale purification methods such as industrial chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl diphenylborinate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it back to its borinic acid form.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diphenylboronic acid derivatives.
Reduction: Regeneration of diphenylborinic acid.
Substitution: Formation of substituted boron compounds with various functional groups.
Applications De Recherche Scientifique
2-Aminoethyl diphenylborinate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in organic reactions.
Biology: Employed in studies of calcium signaling pathways and as a modulator of intracellular calcium release.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-dependent processes in cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl diphenylborinate-d10 involves its interaction with intracellular calcium channels. It modulates the release of calcium ions from intracellular stores by binding to specific receptors such as the inositol 1,4,5-trisphosphate (IP3) receptor. This binding inhibits the release of calcium ions, thereby affecting various cellular processes that depend on calcium signaling.
Comparaison Avec Des Composés Similaires
2-Aminoethyl diphenylborinate-d10 can be compared with other similar compounds such as:
2-Aminoethyl diphenylborinate: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.
Diphenylborinic acid: A precursor in the synthesis of this compound.
2-Aminoethoxydiphenyl borate: Another derivative with similar applications in calcium signaling studies.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry, providing distinct advantages in tracing and quantification.
Propriétés
Formule moléculaire |
C14H16BNO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
2-bis(2,3,4,5,6-pentadeuteriophenyl)boranyloxyethanamine |
InChI |
InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
BLZVCIGGICSWIG-LHNTUAQVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN)[2H])[2H] |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


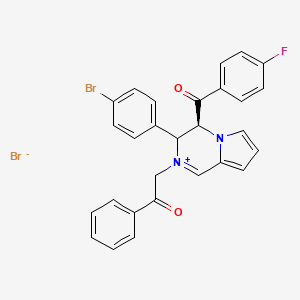
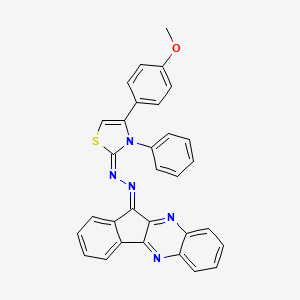
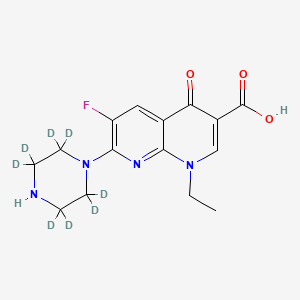
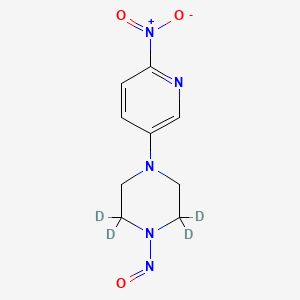
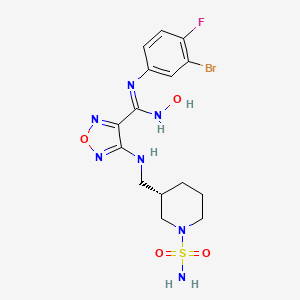
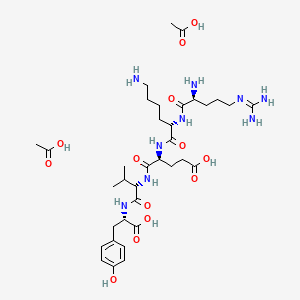
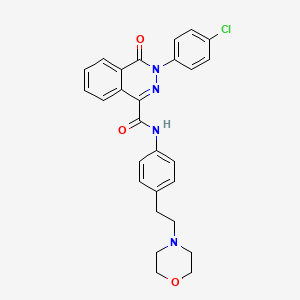

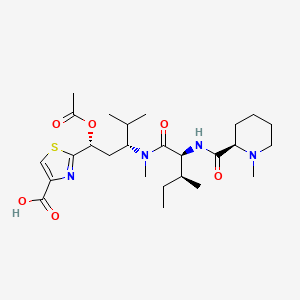
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
